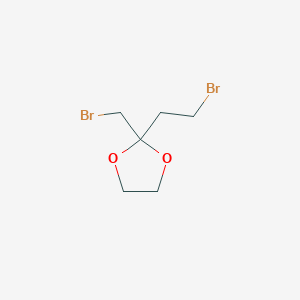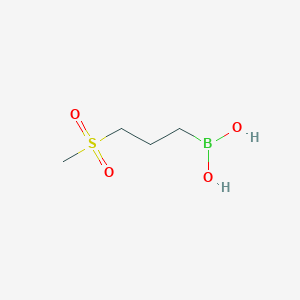![molecular formula C13H22BrNO2 B13463198 tert-butyl 2-[(2E)-3-bromoprop-2-en-1-yl]piperidine-1-carboxylate](/img/structure/B13463198.png)
tert-butyl 2-[(2E)-3-bromoprop-2-en-1-yl]piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-[(2E)-3-bromoprop-2-en-1-yl]piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidinecarboxylates. This compound is characterized by the presence of a tert-butyl group, a bromopropenyl group, and a piperidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
The synthesis of tert-butyl 2-[(2E)-3-bromoprop-2-en-1-yl]piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with tert-butyl piperidine-1-carboxylate and 3-bromoprop-2-en-1-yl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a base such as potassium carbonate to facilitate the reaction.
Procedure: The tert-butyl piperidine-1-carboxylate is dissolved in an appropriate solvent, such as dichloromethane. The 3-bromoprop-2-en-1-yl bromide is then added to the solution, followed by the base. The reaction mixture is stirred at room temperature for several hours.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
tert-Butyl 2-[(2E)-3-bromoprop-2-en-1-yl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropenyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as alkanes or alcohols.
Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl 2-[(2E)-3-bromoprop-2-en-1-yl]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-[(2E)-3-bromoprop-2-en-1-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromopropenyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds that can interact with biological targets. The piperidine ring can also participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
tert-Butyl 2-[(2E)-3-bromoprop-2-en-1-yl]piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound is used as an intermediate in the synthesis of fentanyl and its analogues.
tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate: This compound is used in various organic synthesis reactions.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and makes it valuable in scientific research.
Propiedades
Fórmula molecular |
C13H22BrNO2 |
|---|---|
Peso molecular |
304.22 g/mol |
Nombre IUPAC |
tert-butyl 2-[(E)-3-bromoprop-2-enyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C13H22BrNO2/c1-13(2,3)17-12(16)15-10-5-4-7-11(15)8-6-9-14/h6,9,11H,4-5,7-8,10H2,1-3H3/b9-6+ |
Clave InChI |
WDPSMCZCKHVSJZ-RMKNXTFCSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCCCC1C/C=C/Br |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCCC1CC=CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-[2-(Trimethylsilyl)ethynyl]quinazoline](/img/structure/B13463125.png)

![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13463138.png)
![4-{[(Benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13463145.png)
![(1R,3r,5S)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B13463154.png)
![5-Oxa-2-azaspiro[3.4]octane-7-carbonitrile](/img/structure/B13463174.png)
![9,9-Dimethyl-2,8-dioxa-5-azaspiro[3.5]nonane](/img/structure/B13463180.png)
![2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetic acid](/img/structure/B13463188.png)
![7,8-Difluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine](/img/structure/B13463192.png)
![(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid](/img/structure/B13463194.png)
![{5-Cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13463205.png)
amino}-2-(4-methylphenyl)acetic acid](/img/structure/B13463208.png)
